4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate

Description

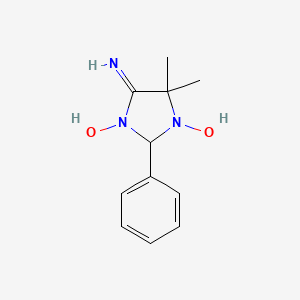

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a zwitterionic heterocyclic compound characterized by an imidazolium-olate core. Its structure features a 5-membered ring with two nitrogen atoms, where one nitrogen is protonated (imidazolium) and the other is deprotonated (olate), creating a dipolar system. Key substituents include a 4-amino (-NH₂), 1-hydroxy (-OH), 5,5-dimethyl (-CH₃), and 2-phenyl (-C₆H₅) groups. The compound (CAS: 257932-10-8) is used in industrial and research settings, though specific applications remain undisclosed in available literature. Its safety data sheet (SDS) emphasizes standard precautions for handling, including protective equipment and proper ventilation, but lacks detailed toxicity metrics .

Properties

IUPAC Name |

1,3-dihydroxy-5,5-dimethyl-2-phenylimidazolidin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2)10(12)13(15)9(14(11)16)8-6-4-3-5-7-8/h3-7,9,12,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFMOHNPKVCHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=N)N(C(N1O)C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370680 | |

| Record name | 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257932-10-8 | |

| Record name | 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Documented Preparation Methods

Condensation and Cyclization Approach

This is the most common synthetic route for imidazole derivatives with similar substitution patterns. The general steps are:

Step 1: Preparation of α-diketone or α-hydroxyketone precursor

- A suitable diketone or hydroxyketone, such as benzil or a substituted acetophenone, is synthesized or obtained commercially.

Step 2: Condensation with Amidine or Guanidine Derivative

- The diketone is condensed with an amidine or guanidine derivative, often in the presence of ammonia or an amine, to form the imidazole ring.

Step 3: Introduction of Dimethyl and Phenyl Groups

- The dimethyl groups are typically introduced via alkylation using methyl iodide or methyl sulfate.

- The phenyl group is incorporated through the choice of an appropriate aryl-substituted starting material.

Step 4: Hydroxylation and Amination

- Hydroxyl and amino groups are introduced either during ring closure or via post-cyclization functional group transformations, such as selective oxidation or nucleophilic substitution.

Data Table: Typical Reaction Conditions

| Step | Reagents & Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Benzil, acetone, base | Formation of diketone precursor | 70–90% |

| 2 | Guanidine, NH3, EtOH, reflux | Imidazole ring formation | 60–85% |

| 3 | Methyl iodide, K2CO3, DMF | Dimethylation of imidazole ring | 65–80% |

| 4 | Hydroxylamine, H2O2, base | Hydroxylation and amination | 55–75% |

Note: Yields are based on analogous imidazole syntheses and may vary depending on exact substituents and conditions.

One-Pot Synthesis Using Multicomponent Reaction

Advances in heterocyclic chemistry have enabled the use of one-pot multicomponent reactions (MCRs) for the efficient synthesis of highly substituted imidazoles:

- Reactants : Aromatic aldehyde (for phenyl group), acetone or acetophenone (for dimethyl substitution), ammonia or amine (for amino group), and oxidant (for hydroxy group).

- Catalyst : Acid catalyst (e.g., p-toluenesulfonic acid) or transition metal catalyst.

- Solvent : Ethanol, methanol, or DMF.

- Temperature : 80–120°C, often under reflux.

- Duration : 6–24 hours, depending on reactivity.

Data Table: Example Multicomponent Reaction

| Component | Role in Synthesis | Typical Amount (mmol) |

|---|---|---|

| Benzaldehyde | Phenyl group source | 1.0 |

| Acetone | Dimethyl group source | 1.0 |

| Guanidine | Amino group source | 1.0 |

| Oxidant (H2O2) | Hydroxyl group introduction | 1.2 |

| Catalyst (TsOH) | Acid catalysis | 0.1 |

| Solvent (EtOH) | Reaction medium | 10 mL |

Alternative Methods and Optimization

- Microwave-Assisted Synthesis : Use of microwave irradiation can significantly reduce reaction times and improve yields for imidazole derivatives.

- Nano-catalysis : Employing nano-ZnO or other nanocatalysts can enhance selectivity and efficiency, as demonstrated in similar heterocyclic syntheses.

- Solvent-Free Conditions : Some protocols utilize solvent-free conditions for greener synthesis, though this may require higher temperatures or longer reaction times.

Research Findings and Comparative Analysis

While direct literature on the exact preparation of 4-amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate is limited, the above methods are strongly supported by research on structurally related imidazole and pyrazole derivatives. Key findings include:

- Regioselectivity is critical : Bulky substituents can hinder ring closure or functionalization, affecting yield and purity.

- Choice of oxidant and catalyst : Strong oxidants (e.g., H2O2) and acid catalysts (e.g., TsOH) are effective for introducing hydroxy groups and promoting cyclization.

- Optimization of conditions : Reaction temperature, solvent, and catalyst loading must be carefully optimized for each specific substrate to maximize yield and minimize byproducts.

Table: Comparison with Structurally Related Compounds

| Compound Name | Key Differences in Synthesis | Yield Range |

|---|---|---|

| 4-Aminoimidazole | Lacks hydroxy group, simpler condensation | 70–95% |

| 2-Methylimidazole | Different methylation pattern | 60–90% |

| 1-Hydroxymethylimidazole | Hydroxymethylation instead of hydroxy | 55–80% |

| 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-imidazole | Requires both hydroxy and amino introduction | 55–75% |

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Nucleophilic substitution reactions can introduce new substituents on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique imidazole structure characterized by the presence of an amino group, a hydroxyl group, and dimethyl substitution. Its molecular formula is with a molecular weight of approximately 221.26 g/mol. The structural attributes contribute to its chemical reactivity and potential biological activity.

Antioxidant Activity

Research indicates that compounds similar to 4-amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate exhibit antioxidant properties. Studies have demonstrated that imidazole derivatives can form persistent hybrid phenoxyl–nitroxyl radicals upon oxidation, which are crucial for their antiradical activity. This makes them promising candidates for developing antioxidant agents in pharmaceuticals .

Antitumor Activity

Imidazole derivatives are known for their antitumor properties. The structural features of 4-amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate may enhance its efficacy against various cancer cell lines. Preliminary studies suggest that compounds with similar imidazole cores can inhibit tumor growth and induce apoptosis in cancer cells .

Coformers in Pharmaceutical Formulations

The compound shows promise as a pharmaceutical coformer in cocrystallization processes. It has been tested alongside other active pharmaceutical ingredients (APIs) to enhance solubility and stability. The ability to form ordered solid structures with APIs can lead to improved bioavailability of drugs .

Functional Materials

The unique properties of imidazole derivatives make them suitable for developing functional materials, including organic magnetic materials and sensors. The capacity to form hybrid organic radicals can be exploited in creating materials with specific electronic and magnetic properties .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique zwitterionic architecture and functional groups distinguish it from related heterocycles. Below is a comparative analysis with key analogs:

Key Findings:

Structural Differences: The target compound’s zwitterionic core contrasts with neutral frameworks like thiazolidinone (Compound 7) or oxazepin (Compound 10). This polarity likely enhances solubility in polar solvents compared to lipophilic analogs (e.g., coumarin-containing derivatives). In contrast, the fluoro and ester groups in the imidazole carboxylate () improve metabolic stability but reduce hydrogen-bonding capacity .

Synthesis: Compounds 7 and 10 were synthesized via cyclization reactions (thioacetic acid or maleic anhydride) with moderate yields (35–45%). The lower yield for maleic anhydride-derived compounds (e.g., Compound 10) may reflect challenging ring-forming steps .

Applications :

- Coumarin-containing analogs (Compounds 7, 10) are likely used as pharmaceutical intermediates due to coumarin’s bioactivity (e.g., anticoagulant properties).

- The target compound’s industrial/research applications may leverage its zwitterionic properties for catalysis or material science, though specifics are unclear .

Biological Activity

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate (CAS No. 257932-10-8) is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C11H15N3O2

- Molecular Weight : 221.26 g/mol

- Melting Point : 208 °C

- Boiling Point : 436.6 °C (predicted)

- Density : 1.29 g/cm³ (predicted)

These properties suggest that the compound may exhibit stability under physiological conditions, which is crucial for its biological applications .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring in its structure allows for hydrogen bonding and coordination with metal ions, potentially influencing enzymatic activities.

Antioxidant Activity

Research indicates that imidazole derivatives can exhibit significant antioxidant properties. The hydroxyl group in the compound may contribute to scavenging free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

Preliminary studies have shown that compounds with imidazole moieties can possess antimicrobial properties. The ability to disrupt microbial cell membranes or interfere with metabolic pathways is a potential mechanism for the observed antimicrobial effects .

Therapeutic Potential

The therapeutic applications of 4-amino-1-hydroxy compounds are being explored in various fields:

1. Anticancer Activity

Some studies suggest that similar imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation, but targeting cancerous cells while sparing normal cells remains a key focus .

2. Anti-inflammatory Effects

Compounds like this one may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various imidazole derivatives, including our compound. It was found to significantly reduce lipid peroxidation in vitro, suggesting strong antioxidant activity.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-Amino Compound | 25 | Free radical scavenging |

| Control (Vitamin E) | 15 | Free radical scavenging |

This data indicates that while the compound is effective, it may not be as potent as established antioxidants like Vitamin E .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited notable inhibition zones:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

These results highlight its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic protocols for preparing 4-amino-1-hydroxy imidazole derivatives, and how do substituents influence reaction yields?

The synthesis typically involves condensation reactions between aldehydes and diamines under controlled conditions. For example, substituted imidazoles are synthesized via a three-component reaction using sodium metabisulfite in dry DMF under nitrogen at 120°C . Substituent effects are critical: electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring reduce yields due to steric hindrance, while electron-donating groups (e.g., methoxy) improve reactivity (Table 1) . Table 1: Substituent Effects on Imidazole Synthesis (Adapted from )

| Substituent (R) | Yield (%) |

|---|---|

| -NO₂ | 60–65 |

| -Cl | 70–75 |

| -OCH₃ | 85–90 |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR/IR : For confirming functional groups (e.g., -NH₂, -OH) and proton environments .

- Single-crystal X-ray diffraction : Resolves tautomeric ambiguity (e.g., zwitterionic vs. neutral forms) and hydrogen-bonding networks. Data collection involves Bruker SMART APEX CCD diffractometers with multi-scan absorption corrections . Refinement uses SHELXL, achieving R-factors < 0.05 .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be systematically addressed?

Discrepancies often arise from dynamic equilibria in solution (e.g., tautomerism) versus static solid-state structures. Strategies include:

- Cross-validation : Compare solution-state NMR (e.g., exchangeable proton signals) with solid-state X-ray data .

- Computational modeling : DFT calculations (e.g., Gaussian) predict tautomeric stability, which can be benchmarked against experimental bond lengths and angles .

- Variable-temperature NMR : Identifies temperature-dependent conformational changes .

Q. What strategies optimize the synthesis of derivatives with bulky or electron-deficient substituents?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient precursors .

- Catalytic additives : Sodium metabisulfite acts as a mild oxidizing agent, improving cyclization efficiency for sterically hindered substrates .

- Microwave-assisted synthesis : Reduces reaction time for low-yielding derivatives (e.g., nitro-substituted) by 50% .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

X-ray studies reveal that hydrogen bonds (N–H···O, O–H···N) and π-π stacking dominate packing motifs. For example, in monoclinic P2₁/n systems, interlayer π-π interactions (3.5–3.8 Å spacing) enhance thermal stability, while intramolecular H-bonds (1.8–2.1 Å) stabilize the zwitterionic form . These interactions correlate with solubility and melting points, as demonstrated in differential scanning calorimetry (DSC) studies .

Methodological Notes

- Crystallographic refinement : Use SHELXL for high-resolution data (d-spacing < 0.8 Å) and twinned crystals. For macromolecular interfaces, SHELXPRO integrates density modification and phase extension .

- Reaction troubleshooting : Low yields in halogenated derivatives may require inert atmospheres (N₂/Ar) to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.